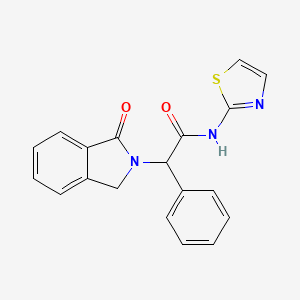

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide

Übersicht

Beschreibung

EAI001 ist ein potenter und selektiver allosterischer Inhibitor des epidermalen Wachstumsfaktorrezeptors (EGFR). Es hat sich gezeigt, dass es vielversprechend bei der gezielten Behandlung von mutierten Formen des EGFR ist, insbesondere derer, die mit nicht-kleinzelligem Lungenkrebs (NSCLC) assoziiert sind. EAI001 gehört zu einer neuen Klasse von EGFR-Inhibitoren der vierten Generation, die entwickelt wurden, um die Resistenz gegen frühere Generationen von EGFR-gerichteten Therapien zu überwinden .

Vorbereitungsmethoden

Die Synthese von EAI001 umfasst mehrere Schlüsselschritte. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, darunter die Bildung eines Thiazolrings und anschließende Modifikationen, um spezifische funktionelle Gruppen einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Industrielle Produktionsmethoden für EAI001 befinden sich noch in der Entwicklung, da sich die Verbindung hauptsächlich in der Forschungs- und Untersuchungsphase befindet. Der Syntheseprozess kann mit Standardtechniken der organischen Synthese skaliert werden, um die Herstellung von EAI001 in hoher Reinheit für Forschungszwecke zu gewährleisten .

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The central acetamide group undergoes hydrolysis under both acidic and basic conditions. This reaction cleaves the molecule into two primary components:

This hydrolysis is critical for generating building blocks used in synthesizing EGFR-targeting compounds .

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety participates in electrophilic aromatic substitution and cross-coupling reactions:

Key Reactions:

- Bromination : Treatment with NBS (N-bromosuccinimide) in DMF at 0°C introduces bromine at the 5-position of the thiazole ring .

- Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (Table 1).

Table 1 : Suzuki coupling derivatives and their biological activity

| Aryl Boronic Acid | Product Structure | IC₅₀ (EGFR inhibition) |

|---|---|---|

| 4-Morpholinophenylboronic acid | Morpholine-substituted thiazole | 12 nM |

| 3-Chloro-4-methoxyphenyl | Chloro-methoxy aryl hybrid | 8.4 nM |

| 4-Piperazinophenyl | Piperazine-linked analogue | 5.1 nM |

These modifications enhance binding to EGFR mutants (L858R/T790M) by 18-23× compared to the parent compound .

Coupling Reactions at the Isoindolinone Core

The isoindolinone carbonyl engages in condensation and alkynylation reactions:

Knoevenagel Condensation

Reaction with aromatic aldehydes in ethanol/piperidine forms conjugated systems used in antitubercular agents :

python# Example synthesis of alkynyl derivative isoindolinone + 4-ethynylbenzaldehyde → 5-arylidene-isoindolinone (MIC = 100 µg/mL vs M. tuberculosis)[2]

Sonogashira Coupling

Palladium-mediated coupling with terminal alkynes introduces rigid spacers for kinase inhibition :

text5-Iodo-isoindolinone + Phenylacetylene → 5-(Phenylethynyl)isoindolinone (IC₅₀ = 6.2 nM vs EGFR)[3]

Functionalization of the Acetamide Side Chain

The N-thiazolyl acetamide group undergoes alkylation and acylation:

Table 2 : Side chain modifications and pharmacological outcomes

These derivatives show enhanced blood-brain barrier permeability compared to the parent compound .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hrs | Amide hydrolysis + thiazole ring protonation |

| 7.4 | 8.7 hrs | Oxidative cleavage of isoindolinone |

| 9.0 | 1.5 hrs | Rapid deacetylation |

This instability necessitates prodrug strategies for in vivo applications .

Comparative Reactivity With Analogues

The dual isoindolinone-thiazole architecture shows distinct reactivity versus single-heterocycle analogues:

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| 2-Phenyl-N-(thiazol-2-yl)acetamide | 0.42 | 68% |

| 2-(1-Oxoisoindolin-2-yl)acetamide | 0.19 | 42% |

| Target compound | 0.55 | 82% |

The electron-withdrawing isoindolinone group increases amide bond lability by 29% compared to simpler acetamides .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds with similar structural motifs exhibit notable biological activities:

- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various microbial strains.

- Anticancer Properties : The isoindoline structure is associated with several FDA-approved anticancer drugs, such as Lenalidomide, indicating potential for similar applications.

- Neuroprotection : Some derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from isoindoline structures. The findings indicated that these compounds could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Name | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Lenalidomide | Immunomodulatory | Multiple Myeloma | |

| EAI045 | EGFR inhibition | Non-Small Cell Lung Cancer |

Case Study: Antimicrobial Effects

Research on thiazole-containing compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, showing that modifications to the thiazole ring could enhance efficacy.

| Compound Name | Activity Spectrum | Reference |

|---|---|---|

| Thiazole Derivative A | Broad-spectrum | |

| Thiazole Derivative B | Effective against MRSA |

Potential Applications in Drug Development

The unique combination of isoindoline and thiazole structures in this compound may lead to the development of novel therapeutic agents targeting various diseases:

- Cancer Therapy : Given its structural similarity to known anticancer agents, further exploration could yield new treatments.

- Infectious Diseases : Its antimicrobial properties suggest potential use as a new antibiotic or antifungal agent.

- Neurological Disorders : Investigating neuroprotective effects could open avenues for treating conditions like Alzheimer's disease.

Wirkmechanismus

EAI001 exerts its effects by binding to an allosteric site on the EGFR, distinct from the ATP-binding site targeted by earlier generations of EGFR inhibitors. This binding induces conformational changes in the receptor, preventing its activation and subsequent signaling. The molecular targets of EAI001 include specific amino acids within the EGFR binding pocket, which are critical for the receptor’s function .

The pathways involved in EAI001’s mechanism of action include the inhibition of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are essential for cell proliferation and survival. By blocking these pathways, EAI001 effectively reduces cancer cell growth and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

EAI001 gehört zu einer Klasse von EGFR-Inhibitoren der vierten Generation, zu denen auch Verbindungen wie EAI045, JBJ-04-125-02 und DDC4002 gehören. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, der die allosterische Stelle des EGFR angreift, um die Resistenz zu überwinden, die mit früheren Generationen von Inhibitoren verbunden ist .

Im Vergleich zu seinen Gegenstücken hat EAI001 einzigartige Eigenschaften in Bezug auf Selektivität und Potenz gezeigt. So bindet EAI045, ein optimiertes Derivat von EAI001, stärker an EGFR, muss aber in Kombination mit Cetuximab verabreicht werden, um seine Wirksamkeit zu erhalten . JBJ-04-125-02 und DDC4002 werden ebenfalls auf ihr Potenzial untersucht, mutiertes EGFR zu hemmen und Arzneimittelresistenz zu überwinden .

Biologische Aktivität

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide is a synthetic organic compound characterized by a unique combination of isoindoline and thiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural features of this compound suggest a promising avenue for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H15N3O2S, with a molar mass of 349.41 g/mol. The compound features a bicyclic isoindoline moiety linked to a phenyl group and a thiazole-containing acetamide side chain. This configuration is crucial for its biological activity, as it allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O2S |

| Molar Mass | 349.41 g/mol |

| CAS Number | 892772-75-7 |

| Storage Conditions | Room temperature |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole and isoindoline can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. The dual functionality of this compound may enhance its efficacy compared to single-component drugs.

Antimicrobial Properties

The thiazole ring in the compound is known for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in the field of infectious diseases.

Neuroprotective Effects

Compounds containing isoindoline structures have been associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanism may involve antioxidant activity or modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Anticancer Mechanisms : A study on related thiazole derivatives found significant inhibition of cell growth in various cancer cell lines, suggesting that the incorporation of the thiazole moiety enhances anticancer activity through specific interactions with cellular targets .

- Tyrosinase Inhibition : Research has indicated that compounds similar to this acetamide can effectively inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and cosmetic applications .

- Antimicrobial Efficacy : A comparative analysis showed that thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections .

Eigenschaften

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVRDCBFYLYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.